

KCC009: A Selective Transglutaminase 2 Inhibitor for Advancing Cancer Therapy

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Compound of Interest

Compound Name: KCC009

Cat. No.: B1673372

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes, has emerged as a compelling target in oncology. Its overexpression is frequently associated with cancer progression, metastasis, and resistance to therapy. **KCC009** is a potent and selective, irreversible inhibitor of TG2 that has demonstrated significant promise in preclinical cancer models. This technical guide provides a comprehensive overview of **KCC009**, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its effects on key signaling pathways.

Introduction to Transglutaminase 2 in Cancer

Transglutaminase 2 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins. Its enzymatic activity involves the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking. Beyond its cross-linking function, TG2 is also involved in signal transduction, cell adhesion, and extracellular matrix (ECM) remodeling. In the context of cancer, elevated TG2 activity contributes to a more aggressive tumor phenotype by promoting cell survival, invasion, and resistance to both chemotherapy and radiotherapy. One of the key mechanisms through which TG2 exerts these effects is by modulating the assembly and remodeling of the ECM, particularly the deposition of fibronectin.

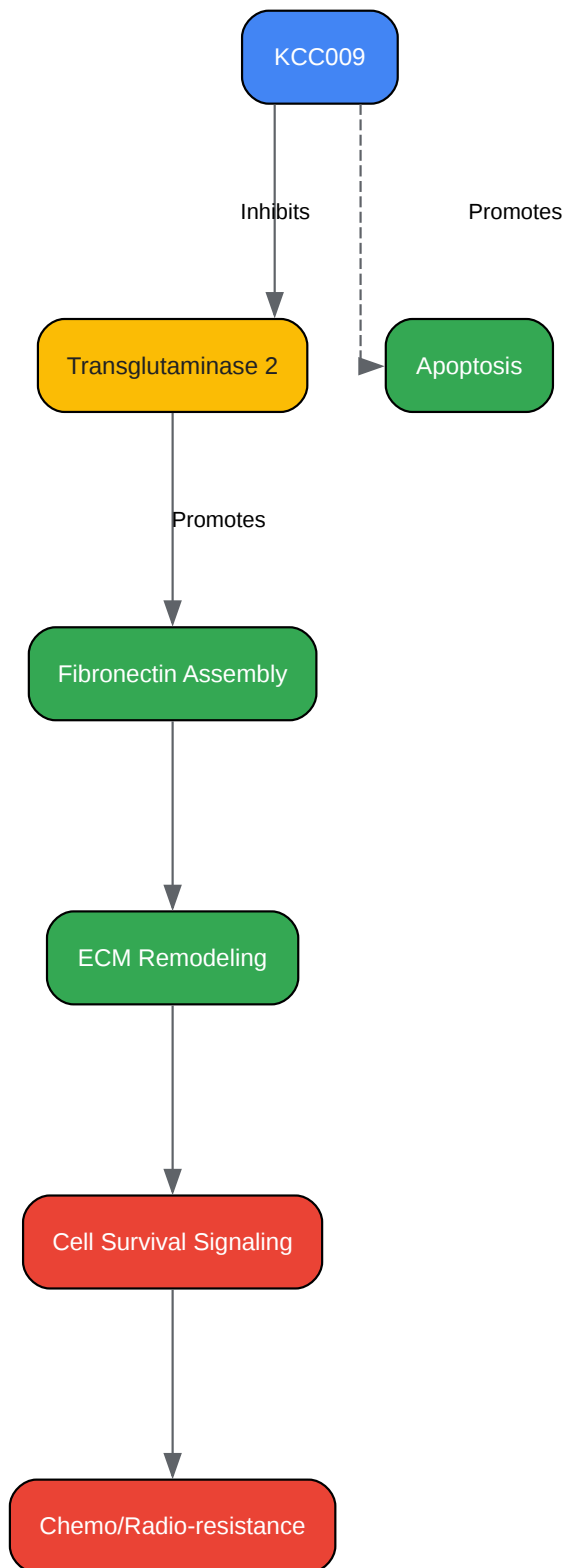
KCC009: A Potent and Selective TG2 Inhibitor

KCC009 is a small molecule inhibitor that irreversibly binds to the active site of TG2, thereby blocking its transamidation activity. This targeted inhibition disrupts the pathological functions of TG2 in the tumor microenvironment.

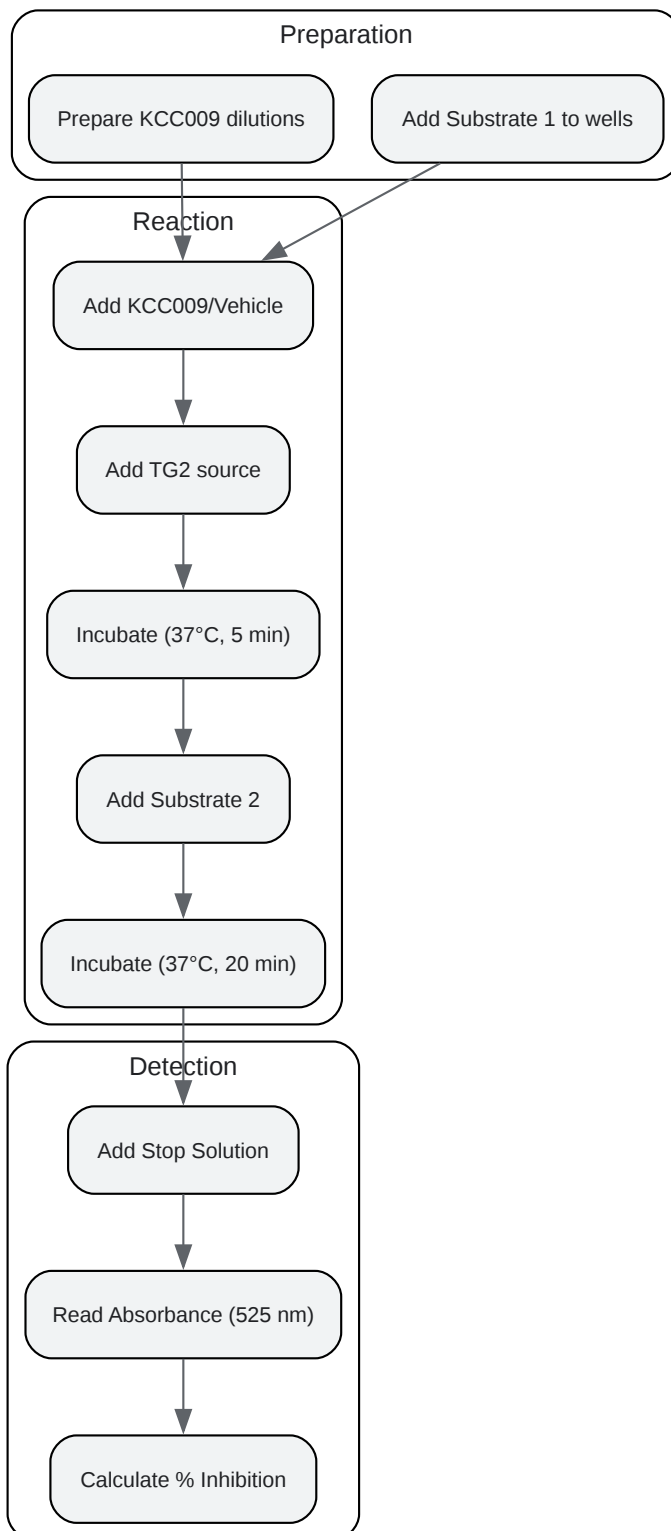
Mechanism of Action

KCC009 acts as an irreversible inhibitor of transglutaminase 2. By covalently modifying the active site of the enzyme, it prevents the binding of its natural substrates, thereby inhibiting protein cross-linking and other associated functions. This targeted inhibition of TG2 has been shown to disrupt the proper assembly of fibronectin in the extracellular matrix, a process that is often hijacked by cancer cells to promote their survival and migration.

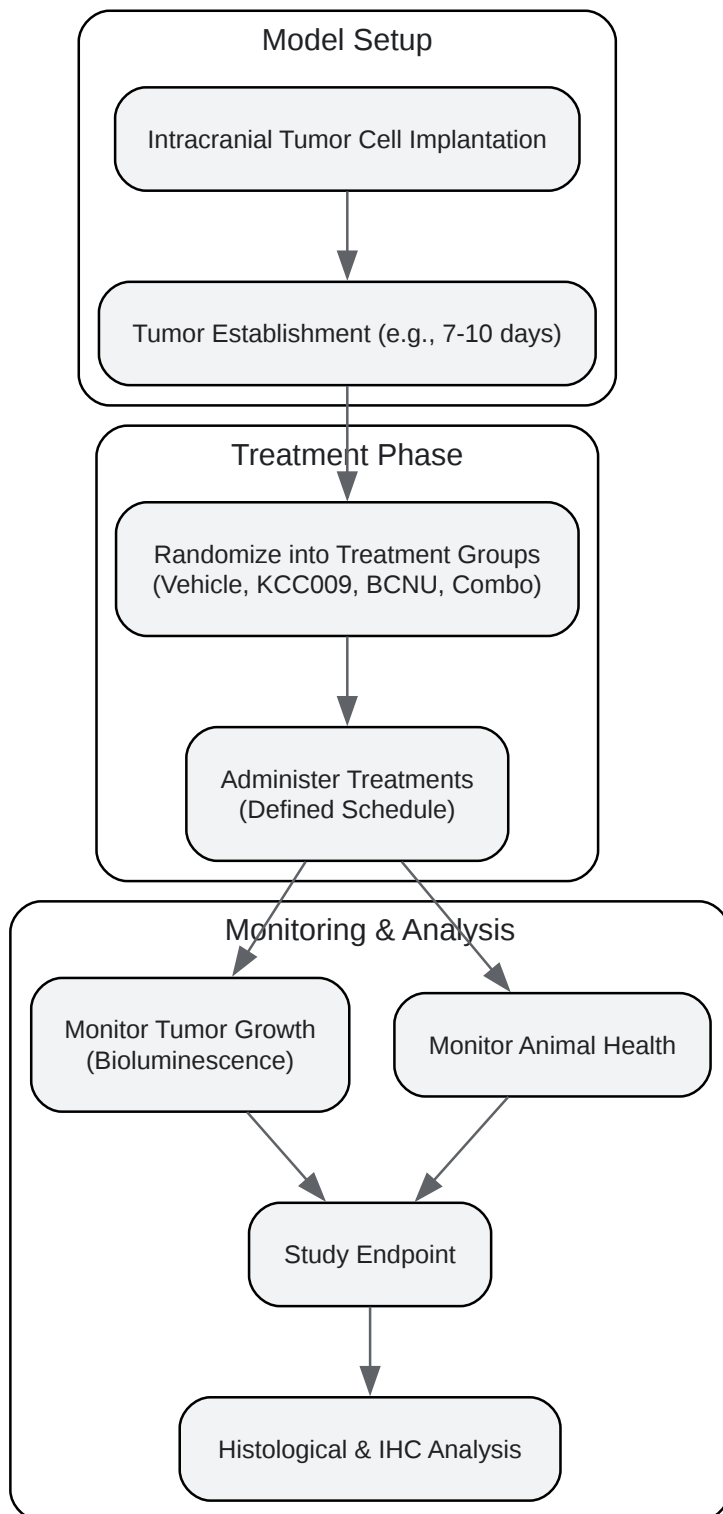
Mechanism of Action of KCC009



TG2 Inhibition Assay Workflow



In Vivo Glioblastoma Study Workflow

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